(2S)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol
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Overview
Description
(2S)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol is a chiral compound with a specific stereochemistry at the second carbon atom. This compound is characterized by the presence of a chloro and two fluoro substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3-chloro-2,6-difluorobenzene.
Grignard Reaction: The precursor undergoes a Grignard reaction with a chiral auxiliary to introduce the propan-2-ol moiety.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the (2S)-enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into various alcohol derivatives.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles like hydroxide ions or amines.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2S)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol has various applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that recognize the chiral center.
Pathways: The compound may modulate biochemical pathways by binding to active sites or altering enzyme activity.
Comparison with Similar Compounds
(2R)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol: The enantiomer of the compound with different stereochemistry.
1-(3-chloro-2,6-difluorophenyl)ethanol: Lacks the chiral center.
1-(3-chloro-2,6-difluorophenyl)propan-1-ol: Different position of the hydroxyl group.
Uniqueness:
Chirality: The (2S)-enantiomer exhibits unique interactions due to its specific stereochemistry.
Substituent Effects: The presence of chloro and fluoro groups influences its reactivity and properties.
Properties
IUPAC Name |
(2S)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O/c1-5(13)4-6-8(11)3-2-7(10)9(6)12/h2-3,5,13H,4H2,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQMPQQHEQADFC-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1F)Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C(C=CC(=C1F)Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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